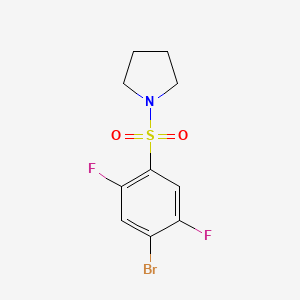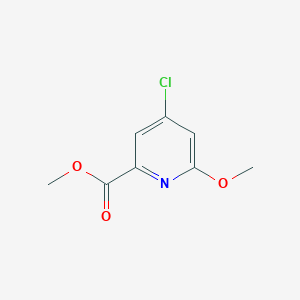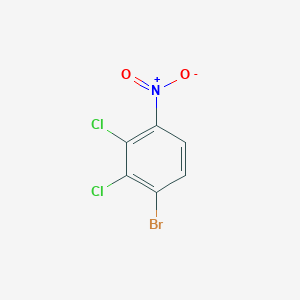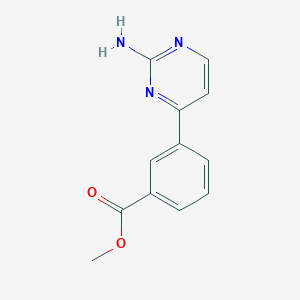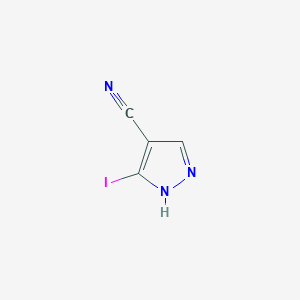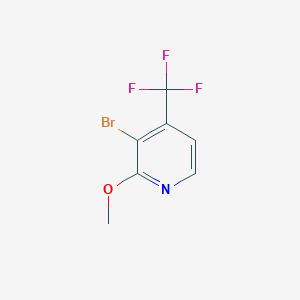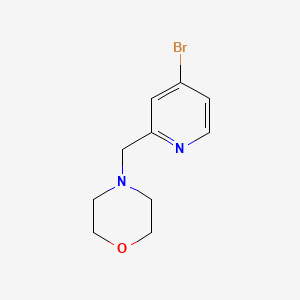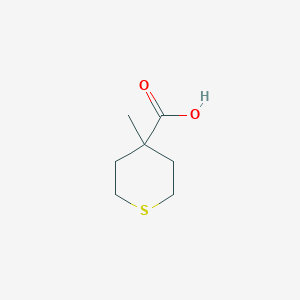
ethyl 2-bromo-5-(tribromomethyl)-1H-imidazole-4-carboxylate
説明
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazole ring, which is aromatic and thus contributes to the compound’s stability. The bromo and tribromomethyl groups are electron-withdrawing, which would affect the electron density and reactivity of the imidazole ring. The ethyl ester group is also polar, which could influence the compound’s solubility and reactivity .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. The bromo and tribromomethyl groups are good leaving groups, so they could be displaced in nucleophilic substitution reactions. The imidazole ring could participate in electrophilic aromatic substitution reactions, although the electron-withdrawing substituents would decrease its reactivity. The ester group could be hydrolyzed under acidic or basic conditions to yield a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of multiple bromine atoms would make the compound relatively heavy and possibly quite dense. The polar ester group could allow the compound to form hydrogen bonds, influencing its solubility in different solvents .科学的研究の応用
Environmental Monitoring and Health Implications
Ethyl 2-bromo-5-(tribromomethyl)-1H-imidazole-4-carboxylate, as part of brominated flame retardants (BFRs), is crucial in environmental monitoring and understanding human exposure to these compounds. Research shows that BFRs like 2-ethyl-1-hexyl-2,3,4,5-tetrabromobenzoate (TBB) and bis(2-ethylhexyl) tetrabromophthalate (TBPH) have been detected in human maternal serum and breast milk, suggesting a need to understand their sources, exposure routes, and potential health effects (Zhou et al., 2014). The study also highlights the detection of other emerging BFRs in humans, indicating ongoing exposure to a broader spectrum of these compounds. This research is significant for environmental health scientists and policymakers focusing on human health implications related to BFR exposure.
Flame Retardants in Indoor Environments
Studies on the presence of brominated flame retardants (BFRs) in indoor environments, like house dust in Germany, have shown the occurrence and distribution of these compounds in varying concentrations. This research provides insights into human exposure to BFRs through indoor environments and suggests that the recent exposure levels in Germany are below the thresholds associated with health effects (Fromme et al., 2014). Such studies are valuable for environmental scientists and health professionals concerned with indoor pollution and its impact on human health.
Toxicity and Metabolism Studies
Research on the metabolism and toxicity of certain flame retardants and their metabolites in humans adds another dimension to the understanding of ethyl 2-bromo-5-(tribromomethyl)-1H-imidazole-4-carboxylate. The identification of urinary metabolites of compounds like di(2-ethylhexyl) phthalate (DEHP) in humans provides insights into the metabolic pathways and potential health implications of exposure to such substances (Silva et al., 2006). This research is pertinent to toxicologists and healthcare professionals focusing on the health risks associated with exposure to flame retardants and similar compounds.
Safety And Hazards
Without specific information, it’s hard to say for sure, but we can make some educated guesses based on the compound’s structure. The presence of multiple bromine atoms suggests that the compound could be quite reactive and potentially hazardous. Brominated organic compounds can sometimes form toxic or carcinogenic breakdown products .
将来の方向性
特性
IUPAC Name |
ethyl 2-bromo-5-(tribromomethyl)-1H-imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br4N2O2/c1-2-15-5(14)3-4(7(9,10)11)13-6(8)12-3/h2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPCXRKUAHBUFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)Br)C(Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901149892 | |
| Record name | 1H-Imidazole-4-carboxylic acid, 2-bromo-5-(tribromomethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901149892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-bromo-5-(tribromomethyl)-1H-imidazole-4-carboxylate | |
CAS RN |
1437312-17-8 | |
| Record name | 1H-Imidazole-4-carboxylic acid, 2-bromo-5-(tribromomethyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1437312-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole-4-carboxylic acid, 2-bromo-5-(tribromomethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901149892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



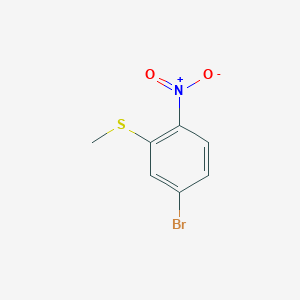
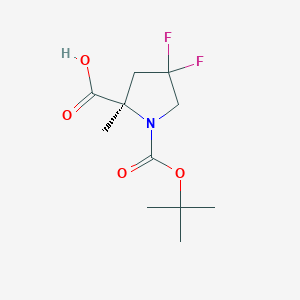
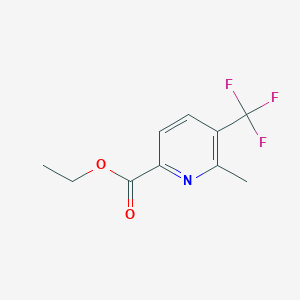
![2-Fluoro-4-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-phenylamine](/img/structure/B1404371.png)
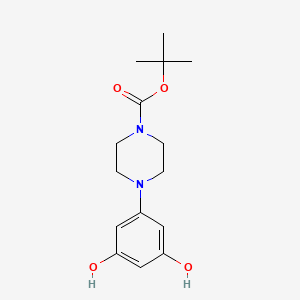
![(1S,5S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1404377.png)
